

Application Notes and Protocols for Flt3-IN-4 Administration in Animal Studies

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Compound of Interest

Compound Name: Flt3-IN-4

Cat. No.: B8107601

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These application notes provide a comprehensive guide for the in vivo administration of **Flt3-IN-4**, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), for pre-clinical animal studies, particularly in the context of acute myeloid leukemia (AML).

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, especially internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. **Flt3-IN-4** is a small molecule inhibitor designed to target FLT3, offering a promising therapeutic strategy for FLT3-mutated AML. This document outlines the recommended administration routes, protocols, and relevant data for the use of **Flt3-IN-4** in animal models.

Data Presentation

Table 1: In Vivo Administration and Pharmacokinetic Data of Flt3-IN-4 and Analogs in Rodents

Compound	Animal Model	Administration Route	Dosing Regimen	Vehicle	Bioavailability	Half-life (t _{1/2})	Key Findings
CHMFL-FLT3-362 (Flt3-IN-4 analog)	Mice (NOD/SCID)	Oral gavage	50, 100, 150 mg/kg, daily	Not explicitly stated, likely a suspension	>60%	1-4 hours	Dose-dependent tumor growth inhibition in MV4-11 and MOLM-13 xenograft models. [1]
CHMFL-FLT3-122	Mice (nu/nu)	Oral gavage	12.5, 25, 50 mg/kg, daily	Not explicitly stated	30%	Not specified	Significant tumor suppression in an MV4-11 xenograft model.
Flt3-IN-28	Rats (SD)	Oral gavage	Not specified	Not specified	19.2%	Not specified	Dose-dependent increase in survival in a MOLM-13 xenograft mouse model. [2]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Flt3-IN-4

Oral gavage is the most common and effective route for administering **Flt3-IN-4** and its analogs in animal studies, owing to their good oral bioavailability.^[1]

Materials:

- **Flt3-IN-4** powder
- Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
- Sterile water for injection
- Weighing scale
- Spatula
- Mortar and pestle (optional, for grinding powder)
- Magnetic stirrer and stir bar
- Appropriate size gavage needles (e.g., 20-22 gauge, 1.5 inches for mice)
- Syringes (1 mL)
- Animal scale

Procedure for Preparation of **Flt3-IN-4** Suspension (0.5% CMC-Na):

- Prepare the 0.5% CMC-Na Vehicle:
 - Weigh 0.5 g of CMC-Na powder.
 - In a sterile beaker, add the CMC-Na to 100 mL of sterile water while stirring with a magnetic stirrer.

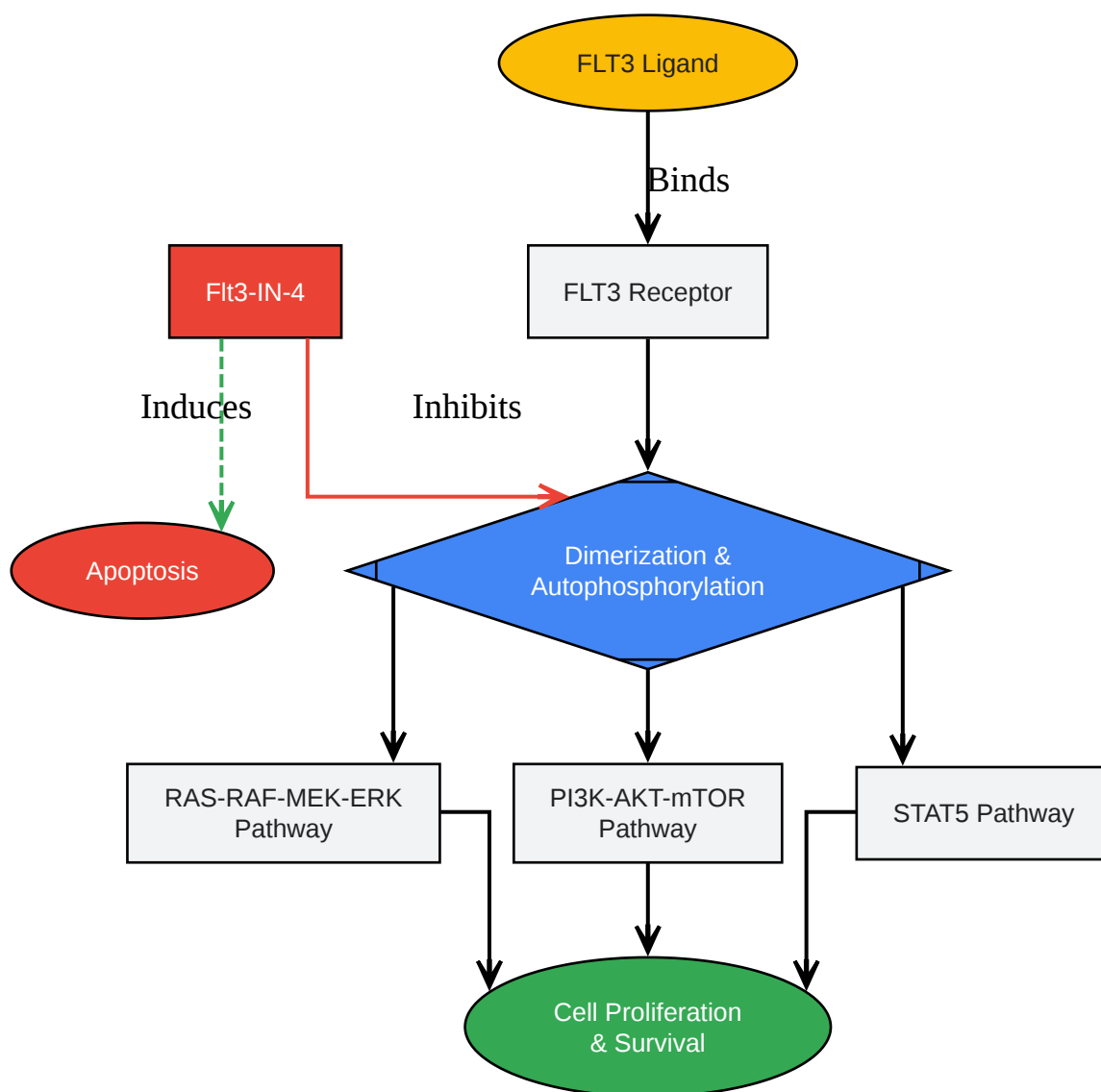
- Continue stirring until the CMC-Na is fully dissolved and the solution is clear and slightly viscous. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the compound.
- Prepare the **Flt3-IN-4** Suspension:
 - Calculate the total amount of **Flt3-IN-4** required based on the number of animals, their average weight, the desired dose (e.g., 50 mg/kg), and the dosing volume (typically 100 μ L to 200 μ L for a mouse). It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.
 - Weigh the calculated amount of **Flt3-IN-4** powder. For better suspension, the powder can be finely ground using a mortar and pestle.
 - In a sterile container, add a small volume of the 0.5% CMC-Na vehicle to the **Flt3-IN-4** powder to create a paste.
 - Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

Procedure for Oral Gavage Administration:

- Animal Handling and Dosing:
 - Weigh each animal accurately before dosing to calculate the precise volume of the **Flt3-IN-4** suspension to be administered.
 - Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
 - Ensure the gavage needle is of the correct length and gauge for the size of the animal to prevent injury to the esophagus or stomach.
 - Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.
- Administration:

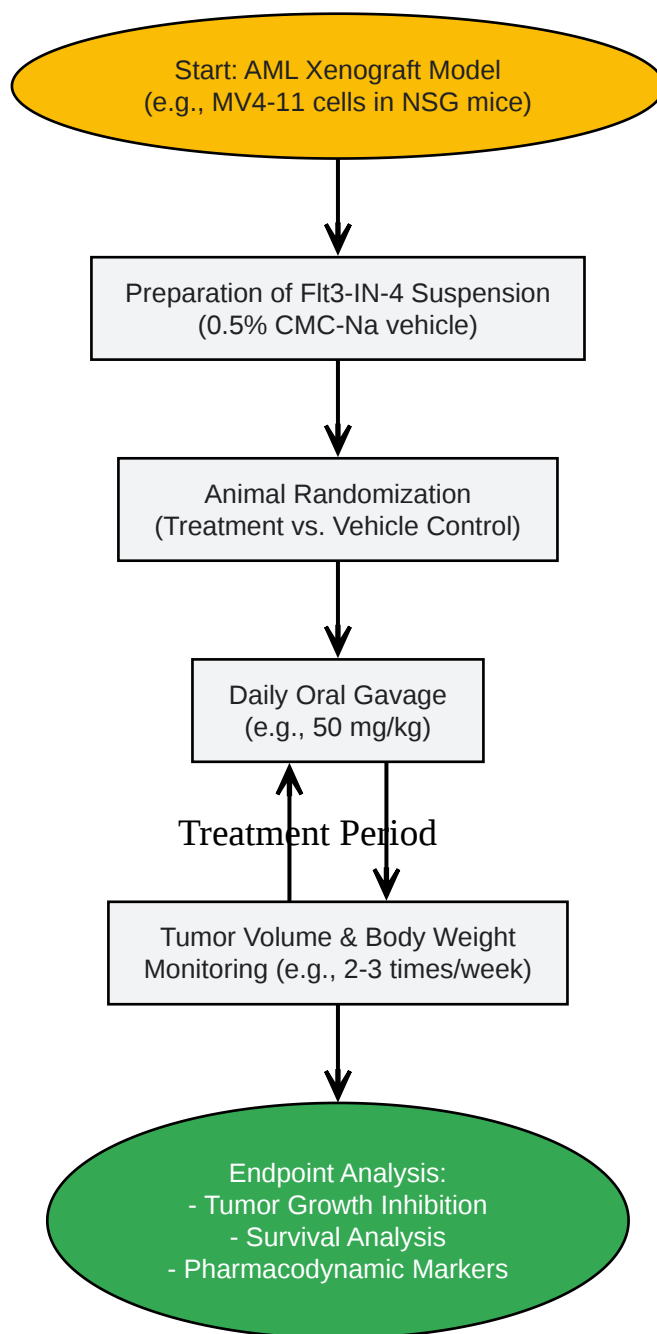
- Draw the calculated volume of the **Flt3-IN-4** suspension into a syringe fitted with the gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
- Gently insert the gavage needle into the side of the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
- Slowly dispense the contents of the syringe into the stomach.
- Carefully withdraw the gavage needle.
- Monitor the animal for a short period after administration for any signs of distress.

Mandatory Visualizations



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Caption: FLT3 signaling pathway and the inhibitory action of **Flt3-IN-4**.



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Caption: Experimental workflow for in vivo efficacy studies of **Flt3-IN-4**.

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References

- 1. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 2. FLT3-IN-28 | FLT3 | | Invivochem [invivochem.com]
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